molecular formula C4H12BClN2 B3055585 Chlorobis(dimethylamino)borane CAS No. 6562-41-0

Chlorobis(dimethylamino)borane

Cat. No.: B3055585
CAS No.: 6562-41-0
M. Wt: 134.42 g/mol
InChI Key: VYAJQQLLLCSMJL-UHFFFAOYSA-N
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Description

Chlorobis(dimethylamino)borane is an organoboron compound with the molecular formula C₄H₁₂BClN₂. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its unique reactivity and versatility in forming boron-nitrogen bonds, making it valuable in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobis(dimethylamino)borane can be synthesized through the reaction of boron trichloride with dimethylamine. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Chlorobis(dimethylamino)borane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form boron-oxygen compounds.

    Reduction Reactions: It can be reduced to form boron-hydrogen compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlorobis(dimethylamino)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chlorobis(dimethylamino)borane involves its ability to form stable boron-nitrogen bonds. This reactivity is attributed to the electron-deficient nature of the boron atom, which readily accepts electron pairs from nucleophiles. The compound can also participate in various catalytic cycles, facilitating the formation of complex organic molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Chlorobis(dimethylamino)borane is unique due to its specific reactivity profile and the stability of the boron-nitrogen bonds it forms. This makes it particularly valuable in applications requiring precise control over boron chemistry .

Properties

IUPAC Name

N-[chloro(dimethylamino)boranyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12BClN2/c1-7(2)5(6)8(3)4/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAJQQLLLCSMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N(C)C)(N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215869
Record name Chlorobis(dimethylamino)borane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6562-41-0
Record name 1-Chloro-N,N,N′,N′-tetramethylboranediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6562-41-0
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Record name 1-Chloro-N,N,N',N'-tetramethylboranediamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006562410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorobis(dimethylamino)borane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boranediamine, 1-chloro-N,N,N',N'-tetramethyl
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Record name 1-Chloro-N,N,N′,N′-tetramethylboranediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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